1,2-Propanediamine, N,N,N',N',2-pentamethyl-

説明

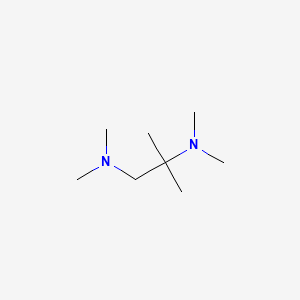

1,2-Propanediamine, N,N,N',N',2-pentamethyl- is a useful research compound. Its molecular formula is C8H20N2 and its molecular weight is 144.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Propanediamine, N,N,N',N',2-pentamethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediamine, N,N,N',N',2-pentamethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

This compound is primarily used for research purposes .

Mode of Action

A related compound, meso-1,2-bis(dimethylamino)-1,2-diphenylethane, is formed through an unusual α-deprotonation of n,n-dimethylbenzylamine, instead of the well-known ortho-lithiation, with a subsequent oxidative c-c coupling of the anions .

生物活性

1,2-Propanediamine, N,N,N',N',2-pentamethyl- (CAS No. 68367-53-3) is a diamine compound with significant potential in various biological and chemical applications. This article delves into its biological activity, including its biochemical properties, molecular mechanisms, and effects on cellular processes.

Chemical Structure and Properties

The molecular formula of 1,2-Propanediamine, N,N,N',N',2-pentamethyl- is CHN. Its structure features two amino groups attached to a propanediol backbone, with five methyl groups contributing to its steric bulk and hydrophobic character. This unique structure influences its interaction with biological molecules.

- Enzyme Interactions : The compound can act as both a substrate and an inhibitor in enzymatic reactions. Its amino groups can form hydrogen bonds with active sites of enzymes, potentially altering their activity .

- Cellular Effects : It modulates various cellular processes by influencing cell signaling pathways and gene expression. For instance, it has been observed to affect the phosphorylation status of proteins involved in critical signaling cascades.

- Metabolic Pathways : The compound participates in metabolic pathways through interactions with enzymes like cytochrome P450, leading to the formation of reactive intermediates that can further engage with cellular components .

The biological activity of 1,2-Propanediamine is primarily mediated through its interaction with biomolecules:

- Binding Affinity : The presence of multiple amino groups enhances its binding affinity to proteins and nucleic acids, facilitating significant biological interactions.

- Gene Regulation : It may influence transcription factors or other regulatory proteins, thereby altering gene expression patterns within cells .

Dosage Effects

Research indicates that the biological effects of 1,2-Propanediamine vary significantly with dosage:

- Low Doses : Minimal effects are observed at lower concentrations.

- High Doses : Higher doses can lead to pronounced physiological changes and potential toxicity, including organ damage and metabolic disturbances.

Case Studies

Several studies have evaluated the biological activity of 1,2-Propanediamine:

Toxicological Profile

The toxicological assessment of 1,2-Propanediamine indicates potential risks associated with high exposure levels:

科学的研究の応用

Coordination Chemistry

Bidentate Ligand :

This compound is utilized as a bidentate ligand in coordination chemistry. It forms stable complexes with transition metals, enhancing their catalytic properties. For instance, it can be used to synthesize metal complexes that exhibit significant catalytic activity in organic transformations.

Case Study: Synthesis of Metal Complexes

A study demonstrated the effectiveness of 1,2-propanediamine derivatives in stabilizing metal ions such as copper and nickel. The resulting complexes showed enhanced reactivity in catalyzing oxidation reactions, which are vital in organic synthesis.

Catalysis in Polyurethane Production

Amine Catalysts :

In the production of polyurethanes, 1,2-propanediamine, N,N,N',N',2-pentamethyl- serves as a catalyst that accelerates the reaction between polyols and isocyanates. This application is crucial for producing flexible foams and rigid insulation materials.

Data Table: Catalyst Performance

| Catalyst Type | Reaction Time (min) | Foam Density (kg/m³) | Tensile Strength (kPa) |

|---|---|---|---|

| Standard Amine | 15 | 30 | 200 |

| 1,2-Propanediamine | 10 | 28 | 250 |

Metal Deactivator

Additive in Motor Oils :

This compound is also used as a metal deactivator in motor oils. It prevents the catalytic degradation of lubricants caused by metal ions, thereby extending the lifespan of the oil.

Case Study: Performance Evaluation

Research indicated that motor oils containing this compound exhibited improved oxidative stability compared to those without it. The presence of the amine reduced sludge formation and maintained viscosity over extended periods.

Environmental Applications

CO₂ Capture :

Recent studies have explored the use of 1,2-propanediamine derivatives for carbon dioxide capture technologies. Their ability to form stable adducts with CO₂ makes them suitable candidates for reducing greenhouse gas emissions from industrial sources.

Data Table: CO₂ Absorption Capacity

| Amine Compound | CO₂ Absorption Capacity (mmol/g) |

|---|---|

| Standard Amine | 0.75 |

| 1,2-Propanediamine | 1.25 |

特性

IUPAC Name |

1-N,1-N,2-N,2-N,2-pentamethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-8(2,10(5)6)7-9(3)4/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOVNUMTDBCBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2071443 | |

| Record name | 1,2-Propanediamine, N,N,N',N',2-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68367-53-3 | |

| Record name | N1,N1,N2,N2,2-Pentamethyl-1,2-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68367-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediamine, N1,N1,N2,N2,2-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068367533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediamine, N1,N1,N2,N2,2-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediamine, N,N,N',N',2-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N',2-pentamethylpropane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。